1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline
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Overview
Description
1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline, also known as DMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of a protein called MDM2, which is known to play a crucial role in the regulation of the tumor suppressor protein p53.
Mechanism of Action
The mechanism of action of 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline involves binding to the hydrophobic pocket of MDM2, which is responsible for binding to p53. By binding to this pocket, 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline prevents MDM2 from binding to p53, leading to an increase in the levels of p53 and subsequent cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline has been shown to have potent anti-cancer activity in vitro and in vivo. In preclinical studies, 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline has also been shown to induce apoptosis in cancer cells, as well as inhibit tumor growth in xenograft models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline is its specificity towards MDM2, which makes it a promising therapeutic agent for cancer treatment. However, 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline research, including the development of more potent analogs, the investigation of its potential use in combination with other anti-cancer agents, and the exploration of its therapeutic potential in other diseases besides cancer. Additionally, further studies are needed to fully understand the pharmacokinetics and toxicity of 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline in vivo.
Synthesis Methods
The synthesis of 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline involves the reaction of 2-methylindoline with 1-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified using column chromatography.
Scientific Research Applications
1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline has been extensively studied for its potential therapeutic applications in cancer treatment. As mentioned earlier, 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline is a small molecule inhibitor of MDM2, which is known to bind to and inhibit the tumor suppressor protein p53. By inhibiting MDM2, 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline can increase the levels of p53, which in turn can lead to cell cycle arrest and apoptosis in cancer cells.
properties
Molecular Formula |
C16H17F2N3O |
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Molecular Weight |
305.32 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C16H17F2N3O/c1-10-8-13(16(17)18)19-20(10)9-15(22)21-11(2)7-12-5-3-4-6-14(12)21/h3-6,8,11,16H,7,9H2,1-2H3 |
InChI Key |
CMGWQZOMNUWEJA-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3C(=CC(=N3)C(F)F)C |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3C(=CC(=N3)C(F)F)C |
Origin of Product |
United States |
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